2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid
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Description
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications
Coordination with Metal Ions
- Cobalt(II) and Copper(II) Coordination : The compound forms complexes with cobalt(II) and copper(II), indicating potential applications in coordination chemistry and possibly in catalysis or material science (Hadda et al., 2007).
Synthesis of Pyrazole Derivatives
- Novel Pyrazole Derivatives Synthesis : It serves as a precursor in the synthesis of new pyrazole derivatives, which are of interest due to their medicinal and synthetic importance (Mabrouk et al., 2020).
Application in Heterocyclic Chemistry
- In Heterocyclic Synthesis : It's used in the synthesis of various heterocyclic compounds, a field crucial for the development of new pharmaceuticals and materials (Smyth et al., 2007).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of this compound have shown significant antimicrobial activity, which is vital for developing new antibiotics and antiseptics (Rai et al., 2009).
Synthesis of Complex Molecules
- Synthesis of Complex Organic Molecules : It's utilized in synthesizing complex organic molecules, indicating its usefulness in organic chemistry and drug development (Iijima et al., 1979).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of this compound have been found to be effective inhibitors of corrosion in certain metals, suggesting applications in materials science and engineering (Missoum et al., 2013).
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethylpyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-14-20(15(2)26(25-14)12-22(27)28)11-24-23(29)30-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,21H,11-13H2,1-2H3,(H,24,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMRPWPPJTSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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